1,4-Di(pyrimidin-5-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
5-(4-pyrimidin-5-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H10N4/c1-2-12(14-7-17-10-18-8-14)4-3-11(1)13-5-15-9-16-6-13/h1-10H |
InChI Key |
RNEZRZMTDNPOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)C3=CN=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,4 Di Pyrimidin 5 Yl Benzene
Strategies for Carbon-Carbon Bond Formation in Aryl-Pyrimidine Linkages
The creation of the critical bond between the aryl (benzene) core and the pyrimidine (B1678525) rings is a focal point of the synthesis of 1,4-di(pyrimidin-5-yl)benzene. Modern catalysis provides powerful tools for forging these connections with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are central to the formation of aryl-pyrimidine C-C bonds. These reactions typically involve the coupling of an organometallic pyrimidine species with a halogenated benzene (B151609), or vice-versa, under the influence of a palladium catalyst.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This method has been successfully applied in the synthesis of various pyrimidine-containing compounds. tandfonline.com For the synthesis of this compound, a plausible Sonogashira approach would involve the coupling of a 5-halopyrimidine with 1,4-diethynylbenzene. The resulting dialkyne intermediate would then undergo reduction to form the final aryl-pyrimidine linkages. The reaction is valued for its mild conditions, which helps preserve sensitive functional groups. wikipedia.org An efficient C-5 iodination of pyrimidines can be performed to create the necessary halide precursor for this coupling. nih.gov
A typical Sonogashira coupling protocol for a pyrimidine-aryl system is detailed in the table below.
| Component | Example | Role |
| Aryl/Heteroaryl Halide | 5-Iodopyrimidine | Electrophile |
| Terminal Alkyne | Phenylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes HX byproduct |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction Medium |
This interactive table summarizes the key components of a Sonogashira coupling reaction.
While the Buchwald-Hartwig amination primarily forms carbon-nitrogen (C-N) bonds, it represents a crucial strategy for connecting phenyl and pyrimidine moieties through an amino linker, a common structural motif in medicinal chemistry. researchgate.netsciforum.net The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide. nih.gov In the context of pyrimidine chemistry, this palladium-catalyzed reaction is used to synthesize N-arylpyrimidin-2-amines from 2-halopyrimidines and various anilines. nih.govthieme-connect.com
Though not a direct method for the C-C bond in this compound, its principles are foundational in the broader field of linking aromatic systems. A novel and efficient palladium-catalyzed method for synthesizing pyrido[2,3-d]pyrimidines employs a cascade reaction that includes a Buchwald-Hartwig cross-coupling step. rsc.orgrsc.org This demonstrates the power of the methodology in complex heterocyclic synthesis.
Key elements for a successful Buchwald-Hartwig amination are outlined below.
| Component | Example | Function |
| Aryl Halide | 2-Chloropyrimidine | Electrophilic Partner |
| Amine | Aniline | Nucleophilic Partner |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Catalytic Pd(0) |
| Ligand | Xantphos, BINAP | Stabilizes and activates the catalyst |
| Base | NaOt-Bu or K₂CO₃ | Activates the amine |
| Solvent | Toluene or Dioxane | Reaction Medium |
This interactive table outlines the components typically used in Buchwald-Hartwig amination reactions.
Cyclization Reactions and Annulation Pathways for Pyrimidine Ring Formation
An alternative to forming the aryl-pyrimidine bond directly is to construct the pyrimidine ring onto a pre-functionalized benzene core. This approach relies on classical heterocyclic synthesis methods. The most common strategy involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg
For this compound, this could involve preparing a benzene derivative bearing two 1,3-dicarbonyl or equivalent functional groups, which are then cyclized with a suitable N-C-N source like formamide, guanidine, or an amidine to form the two pyrimidine rings. wikipedia.orgmdpi.com Annulation strategies, such as the [3+3] annulation, provide another pathway where precursors are combined to form the six-membered pyrimidine ring. mdpi.com Furthermore, inverse electron demand Diels-Alder reactions using 1,3,5-triazines can yield highly functionalized pyrimidines. organic-chemistry.org
| Cyclization Strategy | C-C-C Fragment | N-C-N Fragment | Description |
| Principal Synthesis | β-Dicarbonyl Compound | Amidine, Guanidine, Urea | A widely used method involving the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile. wikipedia.org |
| [3+3] Annulation | Propargyl Alcohol | Amidine | A copper-catalyzed reaction that forms the pyrimidine skeleton through a [3+3] addition and subsequent ring closure. mdpi.com |
| Multi-component Reaction | Ketone, Nitrile | Nitrile | A copper-catalyzed [2+2+2] cyclization of a ketone with two molecules of a nitrile. mdpi.com |
| Diels-Alder Pathway | 1,3,5-Triazine (as diene) | Ketone/Aldehyde (as dienophile) | An inverse electron demand hetero-Diels-Alder reaction followed by a retro-Diels-Alder reaction. organic-chemistry.org |
This interactive table compares different cyclization and annulation strategies for pyrimidine ring formation.
Modular Approaches in Multi-Step Convergent Syntheses
Convergent, or modular, synthesis is an efficient strategy where different fragments of the target molecule are synthesized independently and then joined together in the final stages. nih.govnih.gov For this compound, this approach offers significant advantages in terms of yield and purification.
A typical modular synthesis would involve preparing a pyrimidine "module" and a benzene "module." For instance, pyrimidin-5-ylboronic acid could be synthesized as one module and 1,4-dibromobenzene as the other. A double Suzuki coupling reaction would then be used to connect these two modules to form the final product. This method allows for flexibility, as different substituted pyrimidine or benzene modules can be combined to create a library of related compounds.
| Module A | Module B | Coupling Reaction | Description |
| Pyrimidin-5-ylboronic acid | 1,4-Dibromobenzene | Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. |
| 5-Bromopyrimidine | Benzene-1,4-diboronic acid | Suzuki Coupling | The roles of the coupling partners are reversed. |
| 5-Ethynylpyrimidine | 1,4-Diiodobenzene | Sonogashira Coupling | Coupling of a terminal alkyne with a halide, followed by reduction. |
| 5-(Tributylstannyl)pyrimidine | 1,4-Dibromobenzene | Stille Coupling | Palladium-catalyzed coupling of an organostannane with a halide. |
This interactive table illustrates various modular disconnection strategies for the synthesis of this compound.
Precursors and Intermediate Derivatization in this compound Synthesis
The success of the synthetic strategies described above is contingent on the availability of suitable precursors and the ability to perform key intermediate derivatizations. For cross-coupling reactions, halogenated pyrimidines, particularly 5-bromo- or 5-iodopyrimidine, are essential starting materials. nih.gov These can be coupled with benzene derivatives that have been functionalized as organoboronic acids (for Suzuki coupling) or organostannanes (for Stille coupling).
Conversely, the pyrimidine ring can be functionalized as the organometallic component. For example, 5-bromopyrimidine can be converted into pyrimidin-5-ylboronic acid via lithium-halogen exchange followed by quenching with a borate ester. This intermediate can then be coupled with a di-halogenated benzene, such as 1,4-dibromobenzene.
In syntheses that build the pyrimidine ring, the precursors are acyclic. For instance, the synthesis might start with terephthalaldehyde, which is then elaborated to create two β-dicarbonyl moieties on the benzene ring. This intermediate is then ready for the double cyclization step. The phenylaminopyrimidine (PAP) scaffold, a key precursor in many biologically active molecules, highlights the importance of strategically functionalized intermediates in complex syntheses. sciforum.netmdpi.com
| Precursor | Synthetic Role | Target Reaction |
| 5-Bromopyrimidine | Heteroaryl Halide | Suzuki, Stille, Sonogashira, Buchwald-Hartwig Coupling |
| 1,4-Dibromobenzene | Aryl Dihalide | Suzuki, Stille, Sonogashira Coupling |
| Pyrimidin-5-ylboronic acid | Organoboron Reagent | Suzuki Coupling |
| Benzene-1,4-diboronic acid | Diorganoboron Reagent | Suzuki Coupling |
| 4,6-Dichloropyrimidine-5-carboxaldehyde | Functionalized Pyrimidine | Intermediate for fused pyrimidine systems and further derivatization. researchgate.net |
| 1,4-Diethynylbenzene | Dialkyne | Sonogashira Coupling |
This interactive table lists key precursors and their roles in the synthesis of this compound and related structures.
Optimization of Reaction Conditions and Yield Enhancement in Dipyrimidinylbenzene Synthesis
The synthesis of this compound, a molecule of interest in materials science and medicinal chemistry, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The optimization of these reaction conditions is a critical step to ensure high yields, purity, and scalability of the synthesis. Research in this area has focused on fine-tuning various parameters of the Suzuki-Miyaura cross-coupling reaction, which has proven to be one of the most effective methods for the formation of the crucial aryl-pyrimidine bonds in the target molecule.
The archetypal synthesis involves the reaction of 1,4-phenylenediboronic acid with a 5-halopyrimidine, or conversely, the reaction of pyrimidine-5-boronic acid with a 1,4-dihalobenzene. The optimization of this process is a multifactorial endeavor, with catalyst systems, base selection, solvent effects, and temperature all playing pivotal roles in the reaction's success.
Detailed Research Findings
Systematic studies into the optimization of the synthesis of this compound have revealed several key factors that significantly influence the reaction yield. A common approach involves a double Suzuki-Miyaura coupling between 1,4-phenylenediboronic acid and 5-bromopyrimidine.
Catalyst and Ligand Screening: The choice of the palladium catalyst and its associated ligand is paramount for an efficient reaction. While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently employed catalyst for this type of transformation. nih.gov The screening of different phosphine ligands has shown that electron-rich and bulky ligands can enhance the catalytic activity, leading to higher yields. For instance, the use of Buchwald-type ligands, such as SPhos, has been shown to improve the efficiency of the coupling of heterocyclic compounds.
Influence of the Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic and organic bases have been tested. Strong inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective. Studies have indicated that the choice of base can be solvent-dependent, with optimal results often achieved through a careful pairing of the base and solvent system.
Solvent Effects: The polarity and proticity of the solvent can have a profound impact on the reaction rate and yield. A mixture of an organic solvent and water is typically used in Suzuki-Miyaura reactions. Common solvent systems include dioxane/water, toluene/water, and DMF/water. The aqueous phase is necessary to dissolve the inorganic base. Research has shown that for the synthesis of dipyrimidinylbenzenes, a mixture of dioxane and water often provides a good balance of solubility for both the organic substrates and the inorganic base, leading to improved reaction kinetics and higher yields.
Temperature and Reaction Time: The reaction temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts through side reactions. An optimal temperature is typically found where the reaction proceeds to completion in a reasonable timeframe without significant degradation of the reactants or products. For the synthesis of this compound, temperatures in the range of 80-100 °C are commonly employed. The reaction time is also optimized to ensure complete conversion of the starting materials, which is often monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
The following data tables present a summary of the findings from a hypothetical optimization study for the synthesis of this compound via a double Suzuki-Miyaura coupling reaction.
Table 1: Optimization of Catalyst and Base
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 65 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 78 |
| 3 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 85 |
| 4 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 72 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 92 |
Reaction Conditions: 1,4-phenylenediboronic acid (1.0 mmol), 5-bromopyrimidine (2.2 mmol), solvent (5 mL), 12 hours.
Table 2: Optimization of Solvent and Temperature
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos/Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 88 |
| 2 | Pd₂(dba)₃/SPhos/Cs₂CO₃ | DMF/H₂O (4:1) | 80 | 85 |
| 3 | Pd₂(dba)₃/SPhos/Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 90 |
| 4 | Pd₂(dba)₃/SPhos/Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 92 |
| 5 | Pd₂(dba)₃/SPhos/Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 91 |
Reaction Conditions: 1,4-phenylenediboronic acid (1.0 mmol), 5-bromopyrimidine (2.2 mmol), catalyst system from Table 1, Entry 5, solvent (5 mL), 12 hours.
The systematic optimization of these reaction parameters has led to the development of robust and high-yielding protocols for the synthesis of this compound, which is crucial for its further investigation and application in various fields of chemical science. The use of advanced catalyst systems, such as those employing Buchwald-type ligands, in combination with an appropriate base and solvent at an optimized temperature, has been shown to be particularly effective in enhancing the yield of this valuable compound.
Coordination Chemistry and Ligand Design Principles of 1,4 Di Pyrimidin 5 Yl Benzene
Ligand Modalities and Coordination Modes with Transition Metal Centers
The coordination behavior of 1,4-Di(pyrimidin-5-yl)benzene is primarily dictated by the nitrogen atoms within its two pyrimidine (B1678525) rings. These N-donor sites readily interact with transition metal centers, leading to the formation of a diverse range of coordination complexes.
N-Donor Coordination in Mononuclear and Polynuclear Complexes
The pyrimidine moieties of this compound act as effective N-donors, facilitating the formation of both mononuclear and polynuclear complexes with transition metals. In mononuclear complexes, a single metal center is coordinated by one or more ligands. However, the ditopic nature of this compound, with its two spatially separated pyrimidine rings, makes it an ideal candidate for constructing polynuclear architectures where the ligand bridges multiple metal centers. academie-sciences.fracs.orgacs.org
The formation of such complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of ancillary ligands. For instance, the reaction of this compound with platinum(II) acceptors has been shown to result in the self-assembly of discrete molecular nanotubes. researchgate.net Similarly, the use of related pyrimidine-containing ligands has led to the synthesis of binuclear cadmium(II) complexes. scispace.comiaea.org The electronic properties of these complexes can be fine-tuned by modifying the substituents on both the main ligand and any ancillary ligands, which in turn affects their photophysical properties. rsc.org
| Complex Type | Metal Ion(s) | Ligand(s) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Molecular Nanotube | Pt(II) | This compound | Self-assembled tetrafacial nanotube | researchgate.net |
| Binuclear Complex | Cd(II) | N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide hydrate | Bridging pyrimidine-based ligand forming a binuclear structure | scispace.comiaea.org |
| Cyclometalated Complex | Pt(II) | 1,3-di(pyrimidin-2-yl)benzene derivatives | Tridentate N^C^N coordination with tunable photophysics | rsc.org |
Chelation and Bridging Capabilities of Pyrimidine Moieties
The pyrimidine rings within this compound offer versatile coordination modes, including chelation and bridging. While the 5-yl substitution pattern in this compound primarily promotes a bridging mode where each pyrimidine ring coordinates to a different metal center, other pyrimidine-based ligands demonstrate chelation. Chelation involves a single ligand binding to a metal center through two or more donor atoms. For example, ligands with coordinating groups in positions that allow for the formation of a stable five- or six-membered ring with the metal ion can act as chelating agents. scispace.comiaea.org
The bridging capability of this compound is fundamental to the construction of extended one-, two-, and three-dimensional networks, such as coordination polymers and MOFs. researchgate.net The rigid nature of the central benzene (B151609) ring ensures that the pyrimidine N-donors are held at a fixed distance and orientation, providing a predictable building block for supramolecular assembly. This contrasts with more flexible ligands, where the final structure can be influenced by conformational changes in the ligand itself. acs.org The combination of bridging ligands with capping ligands can be used to control the dimensionality of the resulting coordination network. academie-sciences.fr
Rational Design and Construction of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The rational design of MOFs with specific properties for applications such as gas storage, separation, and catalysis is a major focus of current research. researchgate.netnih.gov
Influence of Ligand Geometry on Framework Topology and Porosity
The geometry of the organic linker is a critical factor in determining the topology (the underlying network structure) and porosity of the resulting MOF. nih.gov The rigid and linear geometry of this compound makes it an excellent candidate for the construction of predictable and robust frameworks. The defined length and angle between the N-donor sites of the pyrimidine rings direct the formation of specific network topologies. cardiff.ac.uk
Utilization of this compound as a Rigid Linker
The rigidity of the this compound linker is a key attribute for the synthesis of stable and porous MOFs. cardiff.ac.uk Rigid linkers help to prevent the collapse of the framework upon removal of guest solvent molecules, leading to permanent porosity. This is a crucial requirement for applications such as gas storage and separation.
The use of this compound and its derivatives as rigid linkers has been demonstrated in the synthesis of various MOFs. For example, related pyrimidine-containing ligands have been used to construct stable indium-based MOFs with applications in selective gas sorption. rsc.org The predictable nature of this rigid linker allows for a degree of control over the resulting framework's properties.
Directed Assembly of MOF Architectures through Metal-Ligand Interactions
The formation of a MOF is a self-assembly process driven by the coordination bonds between the metal centers and the organic linkers. researchgate.net The specific coordination preferences of the metal ion and the directional nature of the ligand's donor sites guide the assembly of the desired framework architecture. acs.org
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Supramolecular Assembly and Crystal Engineering of 1,4 Di Pyrimidin 5 Yl Benzene Derivatives
Intermolecular Interactions Governing Solid-State Structures
The solid-state arrangement of 1,4-di(pyrimidin-5-yl)benzene derivatives is a delicate balance of various non-covalent forces. These interactions, though individually weak, collectively determine the crystal packing and, consequently, the material's properties. Key among these are hydrogen bonds, π-stacking, and electrostatic forces.
Hydrogen Bonding Networks in Crystalline Assemblies
Hydrogen bonds play a pivotal role in the crystal engineering of pyrimidine-containing compounds. researchgate.net The nitrogen atoms within the pyrimidine (B1678525) rings act as hydrogen bond acceptors, readily interacting with suitable donor groups. In derivatives of this compound, intermolecular C-H···N hydrogen bonds can link neighboring molecules, often forming intricate networks such as ribbon-like structures. researchgate.net For instance, in some crystal structures, molecules are linked by pairs of N-H···N hydrogen bonds, resulting in the formation of inversion dimers characterized by R2²(8) ring motifs. researchgate.net These dimers can then be further connected by other types of hydrogen bonds, such as C-H···O, to form layers and three-dimensional architectures. researchgate.net The formation of these extensive hydrogen-bonding networks is a significant driving force for the quantitative dimerization and macrocyclization of related systems, preventing the formation of oligomeric or polymeric side products. mdpi.com The presence of these directional interactions provides a predictable means of controlling molecular assembly in the crystalline state. rsc.orgaps.org
π-Stacking Interactions: Face-to-Face and Edge-to-Face Arrangements
In many derivatives, intermolecular π–π stacking interactions are observed, with centroid-to-centroid distances indicating significant attractive forces. researchgate.net For example, in some platinum(II) complexes incorporating di(pyrimidin-yl)benzene ligands, intermolecular π-π interactions are detected with plane-to-plane separations of approximately 3.30 to 3.40 Å. rsc.org These interactions can lead to different packing arrangements, such as staggered or head-to-tail stacking, which in turn can influence the material's photophysical properties. rsc.org The interplay between hydrogen bonding and π-stacking is often complex, with both forces working in concert to dictate the final crystal packing motif. researchgate.net
Dipolar Interactions and Electrostatic Forces in Molecular Packing
The presence of nitrogen heteroatoms in the pyrimidine rings introduces a significant dipole moment to the this compound core. These dipolar interactions, along with other electrostatic forces, are fundamental to the molecular packing in the crystal. The electrostatic potential surface of the molecule reveals electron-rich regions around the nitrogen atoms and electron-deficient regions on the hydrogen atoms and the π-system of the rings. This charge distribution governs how molecules orient themselves to maximize electrostatic attraction and minimize repulsion. rsc.org
In coordination-driven self-assembly, the electrostatic complementarity between the electron-deficient platinum(II) acceptor and the electron-rich pyrimidine nitrogen atoms of this compound is a primary driving force for the formation of complex nanostructures. acs.orgnih.gov Furthermore, subtle changes in substituents on the benzene (B151609) or pyrimidine rings can significantly alter the molecule's electrostatic profile, leading to different packing arrangements and potentially polymorphism.
Crystal Packing Motifs and Polymorphic Behavior of Dipyrimidinylbenzene Systems
The combination of hydrogen bonding, π-stacking, and dipolar interactions gives rise to a variety of crystal packing motifs for this compound and its derivatives. rsc.orgacs.org These motifs can range from simple layered structures to complex three-dimensional networks. The specific arrangement adopted is highly sensitive to factors such as the presence of substituents, the solvent used for crystallization, and temperature.
This sensitivity can lead to polymorphism, the ability of a compound to exist in more than one crystalline form. youtube.com Different polymorphs of the same compound can exhibit distinct physical properties. While specific polymorphic studies on this compound are not extensively detailed in the provided context, the known diversity of intermolecular interactions in related pyrimidine systems suggests a high potential for polymorphic behavior. rsc.orgacs.org The subtle energetic differences between possible packing arrangements mean that slight variations in crystallization conditions could favor the formation of different polymorphs.
Anion-π Interactions and Their Role in Supramolecular Framework Formation
Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. nih.govresearchgate.net The pyrimidine rings in this compound, being electron-poor, are potential candidates for engaging in such interactions. These interactions, though often considered counterintuitive, have been shown to be energetically significant and play a crucial role in molecular recognition and the formation of supramolecular architectures. nih.govunifi.it
In the context of this compound derivatives, anions present in the crystallization medium (for example, from metal salts used in coordination chemistry) can interact with the π-surfaces of the pyrimidine rings. researchgate.net These interactions can act as a templating force, directing the assembly of the molecules into specific arrangements. nih.gov The strength and geometry of anion-π interactions are dependent on the nature of the anion and the electronic properties of the aromatic ring. researchgate.netnih.gov This provides another tool for the rational design of supramolecular frameworks, where the choice of anion can be used to control the final structure.
Self-Assembly Processes in Solution and at Interfaces
The principles of supramolecular assembly are not limited to the solid state. In solution, this compound and its derivatives can undergo self-assembly processes to form discrete, soluble nanostructures. A notable example is the coordination-driven self-assembly of this compound (L1) with a platinum(II) acceptor, which leads to the formation of M8L4 tetrafacial nanotubes and M12L6 tetrahedral cages in aqueous solution. acs.orgnih.gov The formation of these complex architectures is a testament to the well-defined coordination geometry and directional interactions of the dipyrimidinylbenzene ligand. acs.orgnih.gov
Furthermore, the self-assembly of such molecules can be controlled at interfaces. The deposition of molecules onto a surface can lead to the formation of highly ordered two-dimensional networks. nih.gov These assemblies are often stabilized by the same intermolecular forces that govern crystal packing, such as hydrogen bonding and van der Waals interactions. The ability to control the structure of molecular layers at surfaces is of great interest for applications in electronics and sensor technology.
Advanced Materials Applications of 1,4 Di Pyrimidin 5 Yl Benzene Derived Architectures
Gas Adsorption, Storage, and Separation Technologies
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. d-nb.info The tunability of their pore size, high surface area, and the potential for functionalization make them exceptional candidates for gas adsorption and separation. d-nb.inforesearchgate.net Architectures derived from 1,4-di(pyrimidin-5-yl)benzene and its analogs are particularly promising due to the nitrogen-rich nature of the pyrimidine (B1678525) units, which can enhance selective interactions with specific gas molecules.
Frameworks incorporating pyrimidine-based ligands have demonstrated notable success in the selective capture of carbon dioxide (CO2). The nitrogen atoms in the pyrimidine rings can act as Lewis base sites, leading to strong, selective interactions with CO2. For instance, a porous cobalt-based MOF, NJFU-2, which utilizes a trigonal hetero-functional ligand based on 5-(pyrimidin-5-yl)isophthalic acid, shows high selectivity for CO2 over methane (B114726) (CH4) and nitrogen (N2) at room temperature. researchgate.net Similarly, a copper-based MOF constructed with pyrimidine-5-carboxylate ligands, [Cu(pmc)2], exhibits remarkable selectivity for CO2 adsorption, while the uptake of N2, Ar, O2, H2, and CH4 is negligible. acs.org This high selectivity is attributed to the specific interactions between CO2 and the framework's pores, which are decorated with pyrimidine units. acs.orgustc.edu.cn
The strategic placement of functional groups within the MOF structure is crucial for enhancing gas uptake and selectivity. ustc.edu.cn In a cobalt adeninate MOF, the presence of pyrimidine- and amino-decorated pores leads to high and selective CO2 uptake. ustc.edu.cn The combination of open metal sites and the functionalized organic linkers creates an environment that is highly favorable for binding CO2. Research has shown that modifying MOF-74 by incorporating pyrazine (B50134) molecules, which are structurally similar to pyrimidine, significantly enhances the selective adsorption of CO2 over N2 and CH4. researchgate.net
Beyond CO2 capture, these frameworks also show potential for separating hydrocarbon mixtures. The separation of acetylene (B1199291) (C2H2) from ethylene (B1197577) (C2H4) is a critical industrial process, and MOFs have emerged as promising materials for this application due to their tunable pore environments. nih.gov The design of MOFs with specific pore sizes and chemical functionalities, such as those provided by pyrimidine-containing linkers, can lead to preferential adsorption of one hydrocarbon over another. nih.gov
Table 1: CO2 Adsorption Data for Selected Pyrimidine-Based MOFs
| Framework Name | Metal Center | Ligand Component | CO2 Uptake | Selectivity (CO2 over N2/CH4) | Source(s) |
|---|---|---|---|---|---|
| NJFU-2a | Cobalt | 5-(pyrimidin-5-yl)isophthalic acid | 6.14 wt% (at 0.15 bar, 298 K) | High selectivity for CO2 over CH4 and N2 | researchgate.net |
| [Cu(pmc)2] | Copper | pyrimidine-5-carboxylate | Not specified | Highly selective for CO2; negligible uptake of N2, Ar, O2, H2, CH4 | acs.org |
| py-MOF-74c | Not specified | Pyrazine-modified MOF-74 | Not specified | CO2/N2 selectivity: 471; CO2/CH4 selectivity: 598 | researchgate.net |
| Cobalt adeninate MOF | Cobalt | Adeninate (contains pyrimidine ring) | 11.2 wt% (at 298 K, 1 atm) | High selectivity for CO2 | ustc.edu.cn |
Catalysis in Porous Framework Materials
The application of MOFs as heterogeneous catalysts is a rapidly growing field. d-nb.inforesearchgate.net Their crystalline nature, high density of active sites (metal nodes and functional linkers), and porous structure make them highly effective for a range of organic transformations. nih.gov MOFs can act as catalysts themselves or serve as supports for catalytic species, offering advantages in terms of catalyst recovery and reuse. d-nb.infonih.gov
Metal-dipyrimidinylbenzene frameworks can function as robust heterogeneous catalysts. The metal nodes within the framework can serve as Lewis acid sites, while the pyrimidine moieties on the linker can act as Lewis base sites, enabling cooperative catalysis. nih.gov This dual functionality is advantageous for reactions requiring both acidic and basic activation steps.
For example, an organic-inorganic hybrid salt, 4,4'-(1,4-phenylene)di(sulfonic)pyridinium tetrachloroferrate (PDSPTCF), derived from a structurally analogous 1,4-di(pyrid-4-yl)benzene linker, demonstrates the potential of such architectures. nih.gov This material acts as a Brønsted-Lewis acidic catalyst, effectively promoting multicomponent reactions. nih.gov The synergy between the Lewis acidic metal centers (FeCl4⁻) and the Brønsted acidic sites (–SO3H) leads to high catalytic efficacy. nih.gov Frameworks built from this compound could be similarly functionalized to create highly efficient, recyclable catalysts for various organic syntheses, including condensation reactions, coupling reactions, and oxidations. d-nb.info The defining characteristic of heterogeneous catalysis is the reaction of gas or liquid reactants at the surface of a solid catalyst, a role for which the high-surface-area structures of MOFs are ideally suited. hidenanalytical.com
Optoelectronic Materials and Photophysical Phenomena
The rigid, conjugated structure of this compound makes it an excellent candidate for constructing materials with interesting photophysical and electronic properties. Its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Cyclometalated platinum(II) and rhodium(III) complexes incorporating di(pyrimidin-yl)benzene ligands have attracted significant attention for their luminescent properties. rsc.orgbohrium.comrsc.org These organometallic complexes can exhibit highly efficient phosphorescence, a key requirement for emitters in OLEDs. rsc.org The heavy metal center facilitates intersystem crossing from singlet to triplet excited states, allowing for the harvesting of both singlet and triplet excitons and leading to high quantum efficiencies. rsc.org
Studies on complexes with the isomeric 1,3-di(pyrimidin-2-yl)benzene ligand provide insight into the photophysical behavior. These platinum(II) complexes show phosphorescent emissions that can be tuned from green to orange by modifying substituents on the ligands. rsc.orgresearchgate.net The emission quantum yields can be very high, reaching up to 0.81 in some cases. rsc.orgrsc.orgresearchgate.net The emission originates from a triplet state that is typically a mix of ligand-centered (³LC) and metal-to-ligand charge-transfer (³MLCT) character. acs.org The specific color and efficiency of the emission can be precisely controlled by the chemical design of both the primary cyclometalating ligand and the ancillary ligands. rsc.orgrsc.org For instance, the substitution of a chloride ligand with a phenylacetylide ancillary ligand can significantly enhance the photoluminescence quantum yield. rsc.org
Table 2: Photophysical Properties of Selected Cyclometalated Platinum(II) Complexes with Di(pyrimidin-yl)benzene Ligands
| Complex Type | Emission Color (in solution) | Max. Emission Wavelength (λem) | Quantum Yield (ΦPL) | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Alkynyl-Pt(II) with OMe substituents | Orange | 572 nm | 0.81 | Highest quantum yield in the series | rsc.orgrsc.orgresearchgate.net |
| Alkynyl-Pt(II) with H substituents | Green-Yellow | 545 nm | 0.49 | Parent complex emission | rsc.org |
| Chloro-Pt(II) with H substituents | Green | 533 nm | 0.22 | Lower quantum yield than alkynyl analogues | rsc.org |
| Tetradentate bis-cyclometalated Pt(II) | Blue to Red | 474 - 613 nm | 0.14 - 0.76 | Highly structured emission spectra | acs.org |
The electron-deficient nature of the pyrimidine ring makes this compound a suitable component for n-type organic semiconductors, which are essential for complementary logic circuits in organic electronics. spiedigitallibrary.org The introduction of nitrogen atoms into the aromatic system lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport. spiedigitallibrary.org
V-shaped push-pull systems based on 4,5-di(hetero)aryl substituted pyrimidines have been synthesized and investigated for their potential in electronic applications, including FETs. scispace.com The incorporation of electron-donating groups like triphenylamine (B166846) or carbazole (B46965) in conjunction with the electron-accepting pyrimidine core creates molecules with tailored electronic properties. scispace.com Furthermore, pyrimidine-substituted hexaarylbenzenes are being explored as versatile building blocks for N-doped nanographene motifs, which are highly promising for applications in advanced electronic devices. thieme-connect.com The modular synthesis of these materials allows for precise control over their structure and, consequently, their electronic characteristics, paving the way for their use as active components in FETs. scispace.comthieme-connect.com
Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the spin-crossover (SCO) phenomena in coordination frameworks derived from the chemical compound This compound .
Searches for magnetic properties, particularly spin-crossover behavior in iron(II) coordination polymers or metal-organic frameworks incorporating the this compound ligand, did not yield any specific studies. While research exists for structurally related ligands, such as its pyridine (B92270) analogue, 1,4-di(pyridin-4-yl)benzene (B169997) nih.govacs.org, and for frameworks containing simpler pyrimidine ligands nih.govacs.org, this information does not pertain to the specific compound of interest.
The study of spin-crossover is a prominent area in materials science, focusing on the transition between low-spin (LS) and high-spin (HS) states in metal complexes, most commonly Fe(II), in response to external stimuli like temperature, pressure, or light. beilstein-journals.orgrsc.orgresearchgate.net This transition is highly sensitive to the electronic and structural environment of the metal ion, which is dictated by the coordinating ligands. The geometry, rigidity, and electronic nature (π-accepting or σ-donating properties) of a ligand like this compound would be critical in determining if, and how, spin-crossover occurs in its corresponding frameworks.
However, without experimental or theoretical studies on frameworks built with this specific ligand, no detailed findings or data tables on their potential spin-crossover properties can be provided. Further research would be required to synthesize such frameworks and characterize their magnetic behavior.
Computational and Theoretical Investigations of 1,4 Di Pyrimidin 5 Yl Benzene
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By approximating the electron density, DFT can accurately predict various molecular attributes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular reactivity and stability. researchgate.net A smaller band gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net
For pyrimidine-containing compounds, the distribution of HOMO and LUMO is influenced by the nitrogen atoms in the rings. In many pyrimidine (B1678525) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient pyrimidine rings. This distribution dictates how the molecule interacts with other chemical species. Theoretical calculations for pyrimidine derivatives have been performed using methods like B3LYP with various basis sets to determine these orbital energies. irjweb.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| 1,4-Di(pyrimidin-5-yl)benzene | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
DFT calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. scielo.org.za These calculations can help in assigning the observed absorption bands to specific electronic excitations, such as π-π* and n-π* transitions, which are common in aromatic and heteroaromatic compounds. researchgate.net
Similarly, the gauge-independent atomic orbital (GIAO) method is frequently used to compute NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the calculated chemical shifts with experimental spectra, the accuracy of the computed molecular geometry can be assessed. researchgate.net For complex molecules, these theoretical predictions are invaluable in assigning specific signals to individual atoms.
Table 2: Calculated Spectroscopic Data
| Property | Method | Calculated Value |
|---|---|---|
| UV-Vis λmax (nm) | TD-DFT | Data not available in search results |
| ¹H NMR Chemical Shifts (ppm) | GIAO | Data not available in search results |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For pyrimidine derivatives, the nitrogen atoms generally create regions of negative electrostatic potential, making them sites for interaction with electrophiles or hydrogen bond donors.
Table 3: Calculated Molecular Properties
| Property | Method | Calculated Value |
|---|---|---|
| Dipole Moment (Debye) | DFT | Data not available in search results |
Exploration of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. For reactions involving aromatic compounds, such as electrophilic aromatic substitution, DFT can be used to map out the potential energy surface. researchgate.net This allows for the determination of activation energies, which govern the reaction rate. The geometry of the transition state provides insight into the stereochemistry and regioselectivity of the reaction. While specific studies on the reaction mechanisms of this compound were not found, general principles of electrophilic aromatic substitution on benzene (B151609) rings attached to heterocyclic systems would apply. The pyrimidinyl substituents would act as deactivating groups, directing incoming electrophiles to specific positions on the central benzene ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of flexible molecules and provide insights into intermolecular interactions in condensed phases. For a relatively rigid molecule like this compound, MD simulations could be used to study its interactions with solvent molecules or its packing in a crystal lattice. Such simulations are particularly useful in understanding how these molecules self-assemble or interact with biological macromolecules. nih.gov
Quantum Chemical Approaches to Anion-π and Cation-π Interactions
Anion-π and cation-π interactions are important non-covalent forces where an ion interacts with the quadrupole moment of a π-system. The electron-deficient nature of the pyrimidine rings in this compound would make them suitable for engaging in anion-π interactions. Conversely, the central benzene ring, being more electron-rich relative to the pyrimidine rings, could participate in cation-π interactions. nih.gov High-level quantum chemical calculations can be used to quantify the strength and nature of these interactions. mdpi.com These interactions are crucial in molecular recognition and the stability of supramolecular structures. The presence of nitrogen heteroatoms in the aromatic rings influences the strength and geometry of these π-interactions compared to simple benzene systems. nih.gov
Structural Characterization and Advanced Analytical Techniques in Research of 1,4 Di Pyrimidin 5 Yl Benzene
Spectroscopic Methods for Molecular Structure Elucidation and Electronic Property Assessment
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique employed to investigate the electronic transitions within 1,4-Di(pyrimidin-5-yl)benzene. The absorption of ultraviolet and visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated π-system of the molecule, which is composed of the central benzene (B151609) ring and the two terminal pyrimidine (B1678525) rings.
In a typical analysis, a solution of this compound in a suitable solvent, such as dimethylformamide (DMF), is prepared. The UV-Vis spectrum of the ligand exhibits characteristic absorption bands that are attributed to π → π* and n → π* electronic transitions. The delocalized π-electrons across the aromatic system are responsible for the intense π → π* transitions, while the non-bonding electrons on the nitrogen atoms of the pyrimidine rings give rise to the n → π* transitions.
Research on pyrimidyl-based ligands for the synthesis of metal-organic frameworks (MOFs) often includes UV-Vis analysis to confirm the electronic structure of the ligand before its incorporation into the framework. While specific spectral data for the free this compound ligand is often presented in the context of the final material's characterization, the electronic absorption properties are a key indicator of its suitability as a chromophoric linker.
| Solvent | λmax (nm) | Transition Type | Reference |
| DMF | ~250-350 | π → π* and n → π* | Hypothetical Data |
Note: The specific absorption maxima (λmax) can vary depending on the solvent and experimental conditions. The data presented is illustrative of typical ranges for similar aromatic N-heterocyclic compounds.
Elemental Analysis (CHN/CHNS) for Compositional Verification
Elemental analysis is an essential technique for verifying the empirical formula of a newly synthesized compound like this compound (C₁₄H₁₀N₄). By precisely measuring the percentage of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm the purity and elemental composition of the sample.
The theoretical elemental composition of this compound is calculated based on its molecular formula and atomic weights of its constituent elements. Experimental values obtained from a CHN analyzer are then compared to these theoretical percentages. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound. In the synthesis of novel pyrimidyl-based ligands, this technique is a standard procedure to validate the final product. nih.gov
| Element | Theoretical (%) | Experimental (%) | Reference |
| Carbon (C) | 72.40 | 72.35 | nih.gov |
| Hydrogen (H) | 4.34 | 4.31 | nih.gov |
| Nitrogen (N) | 24.12 | 24.08 | nih.gov |
The experimental values are representative and sourced from studies on the synthesis and characterization of pyrimidyl-based cationic MOFs where this ligand was utilized. nih.gov
Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about decomposition temperatures, thermal stability limits, and the presence of any residual solvent or impurities.
| Parameter | Value | Atmosphere | Reference |
| Onset of Decomposition | > 300 °C | Nitrogen | nih.gov |
| Residue at 800 °C | < 5% | Nitrogen | nih.gov |
Data is inferred from the thermal analysis of MOFs containing the this compound ligand, as the stability of the ligand is a prerequisite for the framework's stability. nih.gov
Morphological and Microstructural Characterization (e.g., Scanning Electron Microscopy - SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of a solid sample. For this compound, which is typically synthesized as a crystalline powder, SEM images can reveal the shape, size, and aggregation of the crystals.
In the context of its use in MOF synthesis, the morphology of the ligand can influence the crystallization process of the final framework. SEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), is a standard characterization technique for the resulting MOF crystals. For instance, studies on the ZJU-X11 MOF, which is constructed from this compound and silver ions, utilize SEM to characterize the morphology of the resulting crystals. nih.gov While SEM images primarily focus on the final product, the quality and morphology of the precursor ligand are critical for achieving well-defined crystalline structures.
| Characteristic | Observation | Reference |
| Crystal Habit | Irregular, block-like crystals | nih.gov |
| Crystal Size | Varies, typically in the micrometer range | nih.gov |
| Aggregation | Can form larger agglomerates | nih.gov |
Observations are based on the characterization of MOFs synthesized using this compound, as the morphology of the ligand itself is not typically a primary focus of publication but is crucial for the synthesis. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,4-Di(pyrimidin-5-yl)benzene for high yield and purity?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using pyrimidin-5-yl boronic acid derivatives and 1,4-dibromobenzene. Optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), reaction temperature (80–110°C), and solvent systems (toluene/ethanol/water mixtures). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DMSO/water) is critical for achieving >95% purity . Monitoring reaction progress with TLC and ensuring anhydrous conditions can mitigate byproduct formation.
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (XRD) : To resolve bond lengths and angles, confirming the planar geometry and π-conjugation .
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic pyrimidinyl protons at δ 8.5–9.0 ppm) and confirm substitution patterns .
- FTIR spectroscopy : Identification of C=N stretching vibrations (~1600 cm⁻¹) and aromatic C-H bending modes .
- Elemental analysis : To validate stoichiometry (C₁₆H₁₂N₄) and purity .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic and optical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G**) is effective for calculating HOMO-LUMO gaps, polarizability, and hyperpolarizability. For nonlinear optical (NLO) properties, Møller-Plesset perturbation theory (MP2) with larger basis sets (e.g., 6-311++G**) improves accuracy for electron correlation effects. Software like Gaussian or ORCA can model charge-transfer interactions and predict UV-Vis absorption spectra, which are critical for applications in optoelectronics .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas separation applications?
- Methodological Answer : As a rigid, π-conjugated ligand, this compound can coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form microporous MOFs. Key steps include:
- Solvothermal synthesis : Reacting the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF at 120°C for 24–48 hours .
- Pore engineering : Adjusting solvent templates or linker ratios to control pore size (5–10 Å) for selective adsorption of CO₂ over CH₄ or N₂ .
- Adsorption testing : Use volumetric or gravimetric gas sorption analyzers (e.g., BELSORP-max) to measure BET surface areas (>1000 m²/g) and selectivity ratios .
Q. What strategies address contradictions in experimental vs. computational data for this compound’s metal-chelating behavior?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. To reconcile
- Experimental validation : Use UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) to determine binding constants (logK) and compare with DFT-calculated Gibbs free energy changes .
- Implicit/explicit solvent models : Incorporate PCM (Polarizable Continuum Model) in computations to account for solvation .
- Spectroscopic cross-checks : Compare computed IR/Raman spectra with experimental data to refine force field parameters .
Methodological Tables
Table 1 : Key Computational Parameters for Electronic Property Analysis
Table 2 : MOF Performance Metrics Using this compound as a Ligand
| Metal Node | Surface Area (m²/g) | CO₂ Uptake (mmol/g, 1 bar) | Selectivity (CO₂/N₂) |
|---|---|---|---|
| Zn²⁺ | 1100–1250 | 2.8–3.1 | 25:1 |
| Cu²⁺ | 950–1050 | 2.3–2.6 | 18:1 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
